(2-Methylphenyl) (4-methylphenyl) phenyl phosphate
Overview
Description
(2-Methylphenyl) (4-methylphenyl) phenyl phosphate is an organic compound with the molecular formula C20H19O4P and a molecular weight of 354.336221 . It is a colorless to slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons . This compound is used in various industries, including as an additive in applications such as photography, wallcovering, synthetic lubricants, and manufacturing photochemicals .
Preparation Methods
(2-Methylphenyl) (4-methylphenyl) phenyl phosphate can be synthesized by reacting phenyl dichlorophosphate with methylphenol under controlled conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
(2-Methylphenyl) (4-methylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It undergoes substitution reactions where the phenyl or methylphenyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Methylphenyl) (4-methylphenyl) phenyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphoric acid, bis(methylphenyl) phenyl ester involves its ability to form stable complexes with various molecules. This compound can interact with molecular targets through hydrogen bonding and van der Waals forces, leading to the stabilization of the target molecules. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
(2-Methylphenyl) (4-methylphenyl) phenyl phosphate can be compared with other similar compounds such as:
Phosphoric acid, tris(methylphenyl) ester: This compound has three methylphenyl groups attached to the phosphoric acid molecule, making it more hydrophobic and less reactive compared to bis(methylphenyl) phenyl ester.
Phosphoric acid, bis(4-methylphenyl) phenyl ester: This compound has two 4-methylphenyl groups attached to the phosphoric acid molecule, which can influence its solubility and reactivity.
Properties
IUPAC Name |
(2-methylphenyl) (4-methylphenyl) phenyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O4P/c1-16-12-14-19(15-13-16)23-25(21,22-18-9-4-3-5-10-18)24-20-11-7-6-8-17(20)2/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZHWGHCARQALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26446-73-1 | |
Record name | Phosphoric acid, bis(methylphenyl) phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(methylphenyl) phenyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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